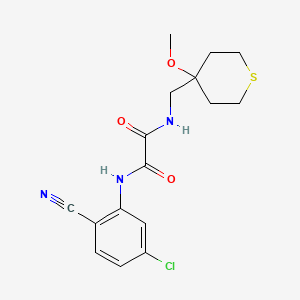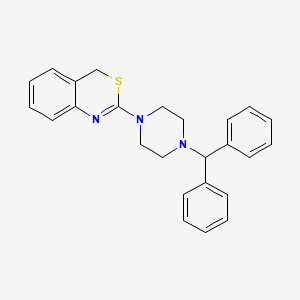
N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis
The structural analysis of compounds closely related to "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide" has been a subject of interest. For example, the structure of N,N'-bis(substituted)oxamide compounds, which share a similar functional group arrangement, reveals significant insights into the spatial arrangement of molecules and their supramolecular structures through hydrogen bonding, impacting material properties and reactivity (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).
Synthetic Methodologies
Innovative synthetic approaches have been developed for oxalamides and related compounds, providing a framework for the synthesis of complex molecules including "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide". Notably, a novel one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences offers a versatile pathway for creating a wide variety of oxalamide derivatives with potential applications in drug development and materials science (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, et al., 2016).
Reactivity Studies
Research into the reactivity of chloro-aldimines, including studies on secondary N-1-(2-chloroalkylidene)amines, provides essential insights into the mechanisms underlying the formation and transformation of compounds similar to "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide". These studies explore the conditions leading to high yields of desired products through elimination, rearrangement, and substitution reactions, contributing to our understanding of their potential applications in synthetic organic chemistry (N. Kimpe, R. Verhé, L. D. Buyck, et al., 1976).
Application in Catalysis
The use of copper-catalyzed coupling reactions for (hetero)aryl chlorides and amides, including those related to "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide", demonstrates the compound's potential in facilitating complex chemical transformations. This catalytic system is notably efficient for a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, indicating its usefulness in organic synthesis and pharmaceutical chemistry (Subhadip De, Junli Yin, & D. Ma, 2017).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-23-16(4-6-24-7-5-16)10-19-14(21)15(22)20-13-8-12(17)3-2-11(13)9-18/h2-3,8H,4-7,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDEYRGWCPZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734275.png)
![7-Phenylmethoxycarbonyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2734276.png)
![N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2734277.png)



![Ethyl 2-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2734285.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)
![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)


![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
